4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl
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Overview
Description
INCB 3284 is a potent, selective, and orally bioavailable antagonist of the human chemokine receptor 2 (CCR2). It inhibits the binding of monocyte chemoattractant protein-1 to CCR2, with an IC50 value of 3.7 nanomolar . This compound has been studied for its potential use in treating chronic inflammatory conditions, such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INCB 3284 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of INCB 3284 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
INCB 3284 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving INCB 3284 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions include various intermediates that are further modified to achieve the final compound, INCB 3284 .
Scientific Research Applications
INCB 3284 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemokine receptor 2 pathway.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Studied for its potential therapeutic effects in treating chronic inflammatory diseases, such as rheumatoid arthritis and acute liver failure
Industry: Potential applications in the development of new anti-inflammatory drugs.
Mechanism of Action
INCB 3284 exerts its effects by selectively binding to and inhibiting the chemokine receptor 2. This prevents the binding of monocyte chemoattractant protein-1 to the receptor, thereby blocking the downstream signaling pathways involved in inflammation and immune response. The inhibition of these pathways reduces the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Similar Compounds
RS 504393: A highly selective CCR2 chemokine receptor antagonist.
AZD-4818: A chemokine CCR1 antagonist used for treating chronic obstructive pulmonary disease.
Uniqueness of INCB 3284
INCB 3284 is unique due to its high selectivity and potency as a CCR2 antagonist. It has shown significant efficacy in preclinical studies for reducing inflammation and immune response, making it a promising candidate for further development in treating chronic inflammatory diseases .
Properties
InChI |
InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+ |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCTTSIAAOCCI-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.